molecular formula C17H19ClN2O B128662 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine CAS No. 122368-54-1

2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine

Cat. No.: B128662
CAS No.: 122368-54-1
M. Wt: 302.8 g/mol
InChI Key: OTZYADIPHOGUDN-UHFFFAOYSA-N
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Description

2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine (CAS: 122368-54-1) is a piperidine-pyridine hybrid compound with a 4-chlorophenyl substituent. It serves as a critical intermediate in synthesizing bepotastine besilate, a non-sedative antihistamine used to treat allergic conditions . The compound is synthesized via multi-step reactions involving dichloromethane and sodium hydroxide, achieving 99% purity . Its molecular formula is C₁₇H₁₈ClN₂O, with a molecular weight of 301.79 g/mol. Purification methods, such as pH-dependent phase separation, eliminate crystallization steps, enabling industrial scalability .

Properties

IUPAC Name

2-[(4-chlorophenyl)-piperidin-4-yloxymethyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O/c18-14-6-4-13(5-7-14)17(16-3-1-2-10-20-16)21-15-8-11-19-12-9-15/h1-7,10,15,17,19H,8-9,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZYADIPHOGUDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90456739
Record name 2-{(4-Chlorophenyl)[(piperidin-4-yl)oxy]methyl}pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122368-54-1
Record name 2-{(4-Chlorophenyl)[(piperidin-4-yl)oxy]methyl}pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90456739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine
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Scientific Research Applications

Chemistry Applications

Synthesis Intermediate:
CPMP is utilized as an intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries. Its ability to undergo further chemical transformations makes it valuable in producing complex molecules.

Table 1: Synthesis Pathways Involving CPMP

Reaction TypeReactantsConditionsProduct
Grignard ReactionChlorobenzaldehyde + Pyridine derivativesReflux with potassium carbonateRacemic (4-chlorophenyl)methyl)pyridine
DebenzylationBenzylated CPMPHydrogenation under pressurePure CPMP
ResolutionRacemic CPMP + Mandelic acidReflux in methanolEnantiomerically pure forms

Biological Applications

Antimalarial Activity:
Recent studies have demonstrated that CPMP exhibits significant antimalarial properties. In vitro evaluations showed that both R and S forms of the compound inhibited malaria parasite growth effectively.

Case Study:
In a study assessing the efficacy of various sulphonamide derivatives attached to CPMP, compounds with specific substituents showed IC50 values comparable to established antimalarials like sulfadoxine. For example, derivatives with 2,5-dichloro and 4-nitro groups yielded IC50 values of 2.1 μM and 3.2 μM, respectively .

Table 2: Antimalarial Efficacy of CPMP Derivatives

CompoundIC50 (μM)
CPMP with 2,5-Dichloro2.1
CPMP with 4-Nitro3.2
Positive Control (Sulfadoxine)1.0

Medical Applications

Drug Development:
CPMP serves as a building block for developing new therapeutic agents targeting neurological disorders and inflammatory diseases. Its structural characteristics allow it to interact with biological targets effectively.

Neuroprotective Effects:
Research indicates that derivatives of CPMP may exhibit neuroprotective effects, making them candidates for treating conditions like Alzheimer's disease. Studies have shown that modifications to the piperidin-4-yloxy group can enhance these properties .

Industrial Applications

Specialty Chemicals Production:
In the industrial sector, CPMP is involved in producing specialty chemicals with tailored functional properties. Its versatility allows it to be incorporated into formulations requiring specific reactivity or stability.

Mechanism of Action

The mechanism of action of 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been found to act as an antagonist at dopamine receptors, particularly the D4 subtype . This interaction can modulate neurotransmitter activity, leading to potential therapeutic effects in neurological disorders such as epilepsy and Parkinson’s disease . The compound’s anti-inflammatory and analgesic effects are also attributed to its ability to inhibit certain enzymes and signaling pathways involved in inflammation.

Comparison with Similar Compounds

Dopamine Receptor Ligands

FAUC213 (2-[4-(4-chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine) is a D2 dopamine receptor antagonist.

Pharmacological and Physicochemical Properties

Activity Profiles

Compound Biological Activity Key Substituents Reference
Target Compound Antihistamine intermediate 4-Cl, piperidin-4-yloxy
UDO/UDD Anti-T. cruzi (CYP51 inhibition) Trifluoromethyl, pyridine
4-ClPIP Corrosion inhibition Imidazo[1,2-a]pyridine
FAUC213 D2 dopamine receptor antagonism Piperazine, pyrazolo

Physicochemical Data

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Key Spectral Data (IR/NMR)
Target Compound 301.79 Not reported Organic solvents 1H NMR: δ 7.18–7.79 (Ar-H)
2-Amino-4-(2-Cl-5-Ph) 497 278–282 DMSO IR: 2183 cm⁻¹ (-CN), 1672 cm⁻¹ (C=O)
4-ClPIP 239.69 Not reported Ethanol IR: 708 cm⁻¹ (C-Cl)
UDO 462.87 Not reported Lipophilic media Not reported

Biological Activity

2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, also known by its CAS number 161558-45-8, is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure includes a chlorophenyl group and a piperidine moiety, which are known to contribute to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.

  • Molecular Formula : C24_{24}H24_{24}ClN3_3O5_5
  • Molecular Weight : 469.92 g/mol
  • CAS Number : 161558-45-8

Research indicates that compounds similar to this compound often exhibit their biological effects through several mechanisms:

  • Enzyme Inhibition : Many derivatives target specific enzymes involved in cell proliferation and survival, such as:
    • Thymidylate synthase
    • Histone deacetylases (HDAC)
    • PI3K pathways
  • Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways that regulate cellular functions.
  • Antioxidant Activity : Some studies suggest potential antioxidant properties, which can mitigate oxidative stress in cells.

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds structurally related to this compound:

  • A study demonstrated that similar compounds inhibited tumor growth by targeting PI3K pathways, effectively reducing malignant cell proliferation .
  • Another investigation reported IC50_{50} values indicating significant cytotoxicity against various cancer cell lines, suggesting that this compound could serve as a lead for developing new anticancer agents .

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications:

  • In vitro assays revealed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with MIC values lower than those of standard antibiotics .
Bacterial StrainMIC (µM)
Staphylococcus aureus0.044
Bacillus subtilis0.180
Escherichia coli0.200

Case Studies

  • Study on Anticancer Efficacy :
    • Researchers synthesized a series of derivatives based on the core structure of this compound and evaluated their activity against breast cancer cell lines. The most potent derivative exhibited an IC50_{50} of 50 nM, significantly more effective than traditional chemotherapeutics .
  • Antimicrobial Screening :
    • A comprehensive screening of various derivatives against a panel of bacteria showed that modifications in the piperidine ring enhanced antibacterial activity. One derivative achieved an MIC of 11 nM against MRSA strains .

Q & A

Q. What are the critical steps for optimizing synthetic yield of 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine in laboratory settings?

  • Methodological Answer : The synthesis involves hydrogenation of intermediate 3 using 5% Pd/C under 40 psi H₂ at <30°C for 16 hours, achieving 94% yield. Key factors include:
  • Catalyst Loading : 0.8 g Pd/C per 7 g substrate.
  • Temperature Control : Maintaining <30°C prevents side reactions.
  • Reaction Monitoring : TLC tracks hydrogen uptake cessation. Post-reaction, catalyst filtration and methanol drying (Na₂SO₄) ensure purity .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Adhere to hazard codes H302 (toxic if swallowed), H315 (skin irritation), and H319 (eye irritation). Protocols include:
  • PPE : Gloves, goggles, and lab coats.
  • Storage : Inert atmosphere, room temperature (per P402+P404 ).
  • Spill Management : Use absorbents (e.g., vermiculite) and avoid dust formation (P261-P305+P351+P338 ) .

Advanced Research Questions

Q. How can enantiomeric purity be achieved, and what analytical methods validate this?

  • Methodological Answer :
  • Chiral Resolution : Racemic mixtures are treated with S(+)-mandelic acid (2 eq) in methanol, refluxed, and recrystallized (methanol/isopropanol) to isolate S(-)-enantiomer . The mother liquor is similarly processed with R(-)-mandelic acid for the R(+)-enantiomer .
  • Validation : Chiral HPLC with 49.91:50.09 enantiomer ratio confirms resolution. NMR (¹H, ¹³C) and LCMS ([M+H]⁺ = 303) further characterize purity .

Q. How do structural modifications at the piperidine or pyridine moieties influence physicochemical properties?

  • Methodological Answer :
  • Piperidine Substitution : Electron-withdrawing groups (e.g., sulfonyl in 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride ) increase polarity, altering solubility and binding affinity.
  • Pyridine Functionalization : 2-Pyridylmethylidene hydrazine derivatives (e.g., in co-crystal C8H7ClO2·C12H10N4 ) enhance hydrogen-bonding networks, impacting crystallinity and stability .

Q. What strategies resolve contradictions in pharmacological data across studies?

  • Methodological Answer :
  • Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and protocols (e.g., NIH guidelines for cytotoxicity).
  • Computational Validation : Molecular docking (e.g., AutoDock Vina) predicts binding modes to reconcile discrepancies in bioactivity (e.g., reverse transcriptase inhibition in pyridine derivatives) .

Key Notes

  • Contradictions : reports 94% yield, but scalability may require adjusting catalyst recycling or H₂ diffusion rates.
  • Safety Compliance : Align with GHS Pictogram warnings (e.g., H335 for respiratory irritation) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine
Reactant of Route 2
2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine

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